molecular formula C8H9IO B063337 (3-iodo-4-methylphenyl)methanol CAS No. 165803-89-4

(3-iodo-4-methylphenyl)methanol

Cat. No.: B063337
CAS No.: 165803-89-4
M. Wt: 248.06 g/mol
InChI Key: KOJVNDPZLOBKMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-methylbenzyl alcohol typically involves the iodination of 4-methylbenzyl alcohol. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position .

Industrial Production Methods

Industrial production of 3-Iodo-4-methylbenzyl alcohol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-methylbenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Iodo-4-methylbenzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-4-methylbenzyl alcohol involves its interaction with various molecular targets. The iodine substituent can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The alcohol group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-4-methylbenzyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

(3-iodo-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJVNDPZLOBKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409084
Record name 3-Iodo-4-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165803-89-4
Record name 3-Iodo-4-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-4-methylbenzyl alcohol
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Synthesis routes and methods I

Procedure details

A mixture of 1.0 mmol of 3-iodo-4-methylbenzoic acid and 1.2 mmol of NaBH4 in 4 mL of anhydrous THF was stirred for 30 min and then 0.5 mmol of iodine in 2.0 mL of THF at 5° C. was added. After stirring for 2 h the mixture was processed by extraction to provide 3-iodo-4-methylbenzyl alcohol.
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1 mmol
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1.2 mmol
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4 mL
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0.5 mmol
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2 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a solution of 5.0 g (19.1 mmol) of 2-iodo-3-methyl benzoic acid in 50 mL of anhydrous tetrahydrofuran, was slowly added 22 mL of a 1M borane solution in tetrahydrofuran. The resultant reaction mixture was reacted for approximately ninety minutes and then was quenched with ethanol resulting in the evolution of hydrogen gas. The mixture was diluted with ethyl acetate. The resulting layers were separated and the organic layer was washed sequentially with sodium bicarbonate and brine, dried over sodium sulfate, filtered and crystallized from a hexane/ethyl acetate mixture to provide 120 mg of the desired subtitled compound.
Quantity
5 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
50 mL
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reactant
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0 (± 1) mol
Type
reactant
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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